molecular formula C10H12BN3O2 B578787 (6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-09-1

(6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B578787
CAS No.: 1310404-09-1
M. Wt: 217.035
InChI Key: WCYZQKZNNZKTTH-UHFFFAOYSA-N
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Description

6-(2-Ethylimidazol-1-yl)pyridine-2-boronic acid is a chemical compound with the molecular formula C10H12BN3O2 and a molecular weight of 217.035. It is a derivative of pyridine-2-boronic acid, which is used as a key starting material for the formation of pyridyl boronic ester .


Synthesis Analysis

The synthesis of this compound could potentially involve palladium-catalyzed cross-coupling reactions . These reactions are commonly used in the synthesis of boronic acids and their derivatives . Additionally, iridium or rhodium-catalyzed C-H or C-F borylation could be another method for the preparation of pyridinylboronic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to an imidazole ring via a boronic acid group. The imidazole ring is substituted with an ethyl group.


Chemical Reactions Analysis

As a boronic acid derivative, this compound could potentially participate in Suzuki-Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H12BN3O2), molecular weight (217.035), and its structure . Further details about its melting point, boiling point, and density were not found in the search results.

Properties

IUPAC Name

[6-(2-ethylimidazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BN3O2/c1-2-9-12-6-7-14(9)10-5-3-4-8(13-10)11(15)16/h3-7,15-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZQKZNNZKTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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